{2-[(cyclohexylamino)methyl]phenoxy}acetic acid
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Overview
Description
{2-[(cyclohexylamino)methyl]phenoxy}acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a cyclohexylamino methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(cyclohexylamino)methyl]phenoxy}acetic acid typically involves the reaction of phenoxyacetic acid with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Phenoxyacetic acid and cyclohexylamine.
Catalyst: A suitable acid or base catalyst.
Reaction Conditions: The reaction is typically conducted at elevated temperatures, often in a solvent such as ethanol or methanol.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[(cyclohexylamino)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution Reactions: These reactions often require the presence of a suitable catalyst and may be conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
{2-[(cyclohexylamino)methyl]phenoxy}acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly as a selective inhibitor of certain enzymes.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of {2-[(cyclohexylamino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: The parent compound, which lacks the cyclohexylamino methyl substituent.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar phenoxyacetic acid structure but different substituents.
Mecoprop: Another herbicide with a similar structure but different substituents.
Uniqueness
{2-[(cyclohexylamino)methyl]phenoxy}acetic acid is unique due to the presence of the cyclohexylamino methyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenoxyacetic acid derivatives and contributes to its specific applications and activities.
Properties
IUPAC Name |
2-[2-[(cyclohexylamino)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-15(18)11-19-14-9-5-4-6-12(14)10-16-13-7-2-1-3-8-13/h4-6,9,13,16H,1-3,7-8,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJOKGWOIQGNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=CC=C2OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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